molecular formula C6H8Br2O2 B12559850 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol CAS No. 169529-93-5

5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol

Cat. No.: B12559850
CAS No.: 169529-93-5
M. Wt: 271.93 g/mol
InChI Key: DHMGPRNBMJDWOM-UNTFVMJOSA-N
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Description

5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is a brominated organic compound with a unique structure that includes two bromine atoms and two hydroxyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol typically involves the bromination of cyclohexene derivatives. One common method is the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding cyclohexene diol.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of cyclohexene-1,4-dione or cyclohexene-1,4-dicarboxylic acid.

    Reduction: Formation of 2-cyclohexene-1,4-diol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5beta-Androstane-3alpha,17beta-diol: A steroid derivative with similar structural features.

    5beta-cholestane-3alpha,7alpha,26-triol: A bile acid metabolite with hydroxyl groups at different positions.

Uniqueness

5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is unique due to the presence of bromine atoms and the specific arrangement of hydroxyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

169529-93-5

Molecular Formula

C6H8Br2O2

Molecular Weight

271.93 g/mol

IUPAC Name

(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol

InChI

InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H/t3-,4-,5+,6+/m0/s1

InChI Key

DHMGPRNBMJDWOM-UNTFVMJOSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O

Canonical SMILES

C1=CC(C(C(C1O)Br)Br)O

Origin of Product

United States

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